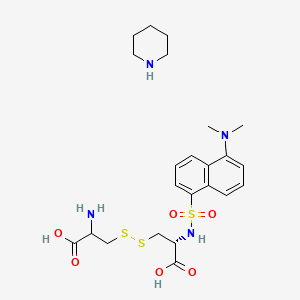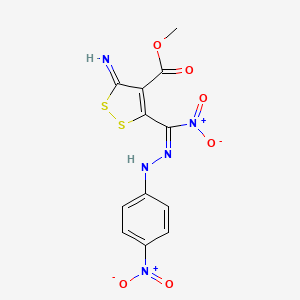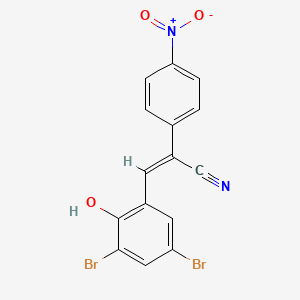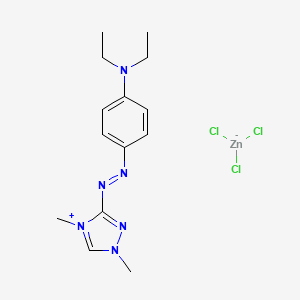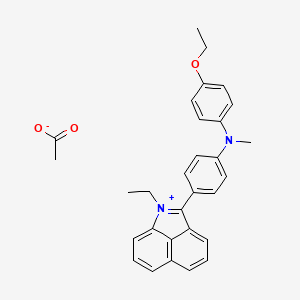![molecular formula C15H15Cl5N3OZn- B12695826 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 15928-94-6](/img/structure/B12695826.png)
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diazonium group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of azo compounds.
Vorbereitungsmethoden
The synthesis of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. The initial step often includes the formation of the diazonium salt through the reaction of an aromatic amine with nitrous acid. This is followed by the introduction of the benzyl(methyl)amino group and the methoxy substituent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted aromatic compounds.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes, which are widely used in the textile industry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as phenols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as:
- 4-chlorobenzenediazonium chloride
- 4-methoxybenzenediazonium chloride
- Benzylamine derivatives These compounds share the diazonium functional group but differ in their substituents, which can significantly affect their reactivity and applications. The uniqueness of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) lies in its specific combination of substituents, which confer distinct chemical properties and potential uses.
Eigenschaften
CAS-Nummer |
15928-94-6 |
|---|---|
Molekularformel |
C15H15Cl5N3OZn- |
Molekulargewicht |
495.9 g/mol |
IUPAC-Name |
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C15H15ClN3O.4ClH.Zn/c1-19(10-11-6-4-3-5-7-11)14-8-12(16)13(18-17)9-15(14)20-2;;;;;/h3-9H,10H2,1-2H3;4*1H;/q+1;;;;;+2/p-4 |
InChI-Schlüssel |
CVIUXMALQRHWQZ-UHFFFAOYSA-J |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C(=C2)Cl)[N+]#N)OC.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)


